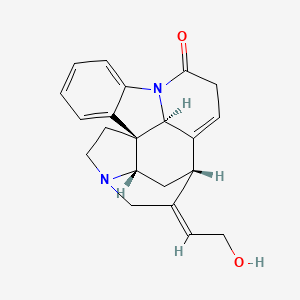

Isostrychnine

Description

Properties

Molecular Formula |

C21H22N2O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,13S,14E,19S,21S)-14-(2-hydroxyethylidene)-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-9-one |

InChI |

InChI=1S/C21H22N2O2/c24-10-7-13-12-22-9-8-21-16-3-1-2-4-17(16)23-19(25)6-5-14(20(21)23)15(13)11-18(21)22/h1-5,7,15,18,20,24H,6,8-12H2/b13-7-/t15-,18-,20-,21+/m0/s1 |

InChI Key |

PNYOGGAOQVIZDM-JQNVFVSUSA-N |

SMILES |

C1CN2CC(=CCO)C3CC2C14C5C3=CCC(=O)N5C6=CC=CC=C46 |

Isomeric SMILES |

C1CN2C/C(=C/CO)/[C@@H]3C[C@H]2[C@@]14[C@@H]5C3=CCC(=O)N5C6=CC=CC=C46 |

Canonical SMILES |

C1CN2CC(=CCO)C3CC2C14C5C3=CCC(=O)N5C6=CC=CC=C46 |

Origin of Product |

United States |

Preparation Methods

Woodward’s Seminal Total Synthesis (1954)

Robert B. Woodward’s 1954 synthesis of strychnine marked the first total synthesis of a Strychnos alkaloid and laid the groundwork for this compound preparation. The route began with 2-veratrylindole (9 ), synthesized via Fischer indole condensation (Table 1). Key steps included:

-

Iminium Cyclization : Treatment of tryptamine derivative 8 with ethyl glyoxal and p-toluenesulfonyl chloride generated an N-sulfonyliminium ion (10 ), which cyclized to form spiroindole 7 with >90% diastereoselectivity.

-

Ozonolysis and Lactonization : Selective ozonolysis of the veratryl group in 7 yielded diester 11 , which underwent acid-mediated lactonization to pyridone 12 .

-

Final Ring Construction : Sequential reductions and alkylations assembled the D and E rings, culminating in this compound via equilibration with strychnine under basic conditions.

Table 1: Key Intermediates in Woodward’s Synthesis

| Intermediate | Structure | Key Transformation | Yield (%) |

|---|---|---|---|

| 7 | Spiroindole | Iminium cyclization | 65 |

| 12 | Pyridone | Lactonization | 78 |

| 23 | Dihydro derivative | LiAlH<sub>4</sub> reduction | 82 |

Despite its historical significance, Woodward’s route suffered from low overall yield (≈1%) due to inefficient late-stage transformations.

Overman’s Aza-Cope–Mannich Strategy (1993)

Larry E. Overman’s 1993 synthesis addressed stereochemical challenges using an aza-Cope–Mannich cascade to construct the CDE-tricyclic core. The sequence proceeded as follows:

-

Epoxide Opening : Amino alcohol 25 underwent paraformaldehyde-induced cyclization, forming iminium intermediate 39 . A-sigmatropic rearrangement established the C5–C6 bond, followed by Mannich cyclization to forge the C3–C7 bond (Figure 1).

-

Stereochemical Control : The reaction’s chair-like transition state ensured correct stereochemistry at C7 and C15, achieving >95% enantiomeric excess.

The synthesis concluded in 25 steps with an 8% overall yield, demonstrating the utility of sigmatropic rearrangements in alkaloid synthesis.

Figure 1: Aza-Cope–Mannich Cyclization Mechanism

Rawal’s Diels-Alder/Heck Approach (1994)

Viresh H. Rawal exploited pericyclic reactions to streamline this compound synthesis:

-

Intramolecular Diels-Alder : Heating triene 44 at 185°C induced cycloaddition, forming pyrrolocarbazole 49 with complete endo selectivity (Table 2).

-

Heck Cyclization : Allylation of 50 followed by palladium-catalyzed cyclization constructed the D ring, achieving 85% yield for the step.

Table 2: Efficiency of Rawal’s Key Steps

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Diels-Alder | Intramolecular | 98 |

| Heck Cyclization | Palladium-catalyzed | 85 |

This 13-step route achieved a 10% overall yield, representing the shortest synthesis to date.

Modern Catalytic Asymmetric Syntheses

Q & A

Q. What are the key challenges in synthesizing isostrychnine, and how do modern methods address them?

Traditional syntheses of this compound relied on harsh reagents like 66% HBr/HOAc, which are no longer commercially viable and yielded low reproducibility . Modern approaches, such as Kuehne's iminium-mediated cyclization and Rawal's Diels-Alder/Heck reaction cascade, employ stereoselective strategies to construct the Strychnos core efficiently. These methods prioritize mild conditions (e.g., HCl hydrolysis, palladium-catalyzed cyclization) to improve scalability and reproducibility .

Q. How can this compound be distinguished from strychnine using analytical techniques?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) is critical. This compound and strychnine share the same molecular formula but differ in fragmentation patterns under collision-induced dissociation (CID). For example, strychnine exhibits a dominant fragment at m/z 265.1, while this compound shows unique ions at m/z 251.1 and 207.1. Chromatographic separation (e.g., C18 columns with acetonitrile/water gradients) further resolves these isomers .

Q. What natural sources contain this compound, and how is it isolated?

this compound is a minor alkaloid in Strychnos species (e.g., S. nux-vomica), typically co-occurring with strychnine and brucine. Isolation involves solvent extraction (ethanol/chloroform) followed by column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Alkaloid enrichment via acid-base partitioning is essential due to low natural abundance (≤1% of total alkaloids) .

Advanced Research Questions

Q. What mechanistic insights explain the equilibrium between strychnine and this compound under thermal conditions?

At 80°C, strychnine isomerizes to this compound in a 1:2 ratio via retro-aza-Michael addition and re-cyclization. Computational studies suggest the equilibrium favors this compound due to reduced steric strain in its tetracyclic core compared to strychnine’s pentacyclic system. This reversible process is pH-dependent, with acid catalysis accelerating ring-opening .

Q. How can computational modeling guide the design of novel this compound derivatives for bioactivity studies?

Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitutions (e.g., at C15 vs. C16). Molecular docking against neurological targets (e.g., glycine receptors) identifies sites for functionalization (e.g., introducing hydroxyl or halogen groups). Virtual screening libraries, such as ZINC15, can prioritize derivatives with optimized binding affinities .

Q. What strategies resolve contradictions in reported synthetic yields of this compound intermediates?

Discrepancies in yields (e.g., 25–40% for Rawal’s Diels-Alder step) often arise from trace impurities in starting materials or incomplete catalyst activation. Rigorous purification (e.g., recrystallization from EtOAc/hexane) and real-time reaction monitoring (via in-situ IR or Raman spectroscopy) improve consistency. Reproducibility requires detailed reporting of solvent grades, catalyst lots, and quenching protocols .

Q. How do isotopic labeling studies clarify the biosynthetic pathway of this compound?

Feeding experiments with -labeled tryptophan and secologanin in Strychnos cell cultures reveal that this compound derives from prestrychnine via a non-enzymatic [3,3]-sigmatropic rearrangement. -labeling at C19 confirms hydride shifts during late-stage oxidation steps, as detected by NMR and high-resolution MS .

Methodological Guidance

Q. What experimental design principles ensure robust data in this compound research?

- Controls : Include strychnine and brucine as reference compounds in chromatographic/spectral analyses.

- Replicates : Perform triplicate syntheses or isolations to account for biological/environmental variability.

- Documentation : Adhere to Beilstein Journal guidelines for reporting reaction conditions (e.g., temperature ±0.5°C, solvent purity) and characterization data (e.g., NMR δ-values to two decimal places) .

Q. How should researchers address conflicting spectral data for this compound in published studies?

Cross-validate findings using multiple techniques:

What frameworks (e.g., FINER criteria) apply to formulating research questions on this compound’s pharmacological potential?

Align questions with FINER principles:

- Feasible : Focus on tractable targets (e.g., glycine receptor modulation vs. broad cytotoxicity screening).

- Novel : Investigate understudied aspects (e.g., this compound’s role in neuropathic pain vs. strychnine’s convulsant effects).

- Ethical : Use animal models compliant with ARRIVE guidelines for alkaloid toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.